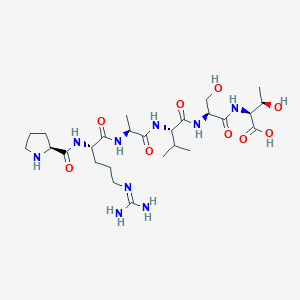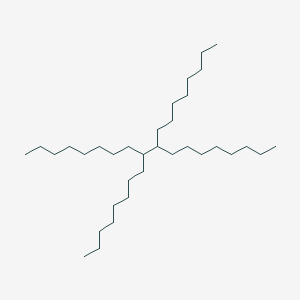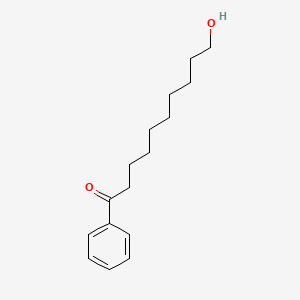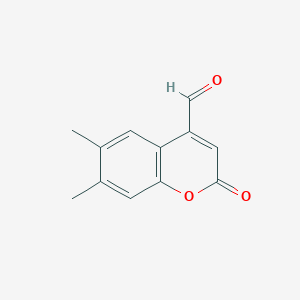![molecular formula C17H18N2O2 B14252554 (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene CAS No. 393841-55-9](/img/structure/B14252554.png)
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings. These compounds are known for their photoisomerization properties, which make them useful in various applications such as molecular switches and photoresponsive materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene typically involves the following steps:
Formation of the But-3-en-1-yl ether: This can be achieved by reacting 4-hydroxyphenyl with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate.
Diazotization and Coupling: The next step involves the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid, followed by coupling with the previously formed But-3-en-1-yl ether.
Industrial Production Methods
Industrial production methods for azobenzenes often involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted azobenzenes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a photoresponsive material in molecular switches and sensors.
Biology: Studied for its potential use in controlling biological processes through light-induced isomerization.
Medicine: Investigated for its potential use in drug delivery systems that can be activated by light.
Industry: Used in the development of smart materials and coatings that respond to light.
Mecanismo De Acción
The mechanism of action of (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)
Propiedades
Número CAS |
393841-55-9 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
(4-but-3-enoxyphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C17H18N2O2/c1-3-4-13-21-17-11-7-15(8-12-17)19-18-14-5-9-16(20-2)10-6-14/h3,5-12H,1,4,13H2,2H3 |
Clave InChI |
RDSZNDWEBXPPKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)

![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)


![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)

